N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(9-4-2-1-3-5-9)14-13-8-10-6-7-11(19-10)15(17)18/h1-8H,(H,14,16)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOAAIIORKZVIH-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-nitrofurfural and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration and drying processes, ensuring it meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has indicated that derivatives of N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide exhibit significant antimicrobial properties. A study focused on related compounds showed comparable minimum inhibitory concentration (MIC) values to established antibiotics like vancomycin against nosocomial pathogens. The mechanism of action involves the interaction of the nitro group with cellular components, leading to cytotoxic effects.
Anticancer Potential:
The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular processes . For instance, compounds similar to this compound have shown enhanced activity against various cancer cell lines.
Chagas Disease Treatment:
A notable application is in the treatment of Chagas disease, caused by Trypanosoma cruzi. A set of hydrazides, including derivatives of the nitrofuran moiety, were designed to improve anti-Trypanosoma cruzi activity. One compound demonstrated IC50 values significantly lower than existing treatments, indicating enhanced efficacy . This finding suggests that further exploration could lead to new therapeutic options for this neglected disease.
Materials Science Applications
Development of New Materials:
The unique structural properties of this compound make it a candidate for developing materials with specific electronic or optical properties. Its reactivity allows for potential applications in organic electronics or photonic devices, where such compounds can be incorporated into polymer matrices or used as active components in devices.
Biological Studies
Enzyme Inhibition Studies:
The compound has been utilized in studies related to enzyme inhibition, particularly concerning mitochondrial function. Its ability to interact with specific molecular targets can lead to significant alterations in cellular processes, contributing to its biological effects . Understanding these interactions is crucial for elucidating the compound's full potential in therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with bacterial enzymes and cellular components. The nitrofuran moiety is believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
- Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., –OCH₃ in ). Fluorine substituents, as in , impart moderate electron-withdrawing effects but lack the strong polarization seen with –NO₂.
- Biological Implications : The 5-nitrofuran moiety is associated with antimicrobial and anti-inflammatory activity, as seen in derivatives like the thalidomide analog in , which showed potent TNF-α inhibition .
Crystallographic and Stability Profiles
Table 3: Crystal Structure Data of Selected Hydrazides
Biological Activity
N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a complex organic compound that has garnered attention due to its notable biological activities, particularly its antimicrobial properties. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique combination of a nitrofuran moiety and a benzohydrazide group. Its molecular formula is with a molecular weight of approximately 380.3 g/mol. The structure contributes to its reactivity and biological properties, making it a candidate for further research in drug development.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-nitrobenzohydrazide and 5-(4-nitrophenyl)furfural under reflux conditions in ethanol. The product is then isolated through filtration and recrystallization to achieve high purity. Alternative methods include mechanochemical approaches that utilize milling techniques for solvent-free reactions.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens, including nosocomial strains. Studies have shown that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics like vancomycin. The mechanism of action is believed to involve the interaction of the nitro group with cellular components, leading to cytotoxic effects, while the furan ring may inhibit enzyme activity within microbial cells .
Case Studies
- Chagas Disease : A study focused on designing N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides demonstrated enhanced trypanocidal activity against three strains of Trypanosoma cruzi. The most active compound showed IC50 values significantly lower than those of traditional treatments like benznidazole (BZD) and nifurtimox (NFX), indicating its potential as a more effective therapeutic agent .
- Cytotoxicity Assays : Cytotoxicity assays conducted on human fibroblast cells revealed high selectivity indices for several derivatives of this compound, suggesting that these compounds can effectively target pathogens while minimizing harm to human cells .
The biological activity of this compound is attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced within microbial cells, leading to the formation of reactive intermediates that disrupt cellular processes.
- Enzyme Inhibition : The furan ring may inhibit specific enzymes critical for microbial survival, enhancing the compound's antimicrobial efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Nitrophenyl)furfural | Contains furan and nitro groups | Lacks the benzohydrazide moiety |
| 3-Nitrobenzohydrazide | Contains nitrobenzohydrazide structure | Lacks the furan ring |
| Nitrofurantoin | Known antimicrobial agent | Similar nitrofuran structure but different activity |
| N'-[(Z)-(5-nitrofuran-2-yl)methylidene]benzohydrazide | Isomeric form with different stereochemistry | Potentially different biological activity |
The distinct combination of the nitro group, furan ring, and benzohydrazide moiety enhances the biological activity of this compound compared to similar compounds, making it a promising candidate for further exploration in medicinal chemistry.
Future Directions
Further research is essential to elucidate the precise molecular mechanisms underlying the interactions of this compound with microbial targets. Investigating its potential as a lead compound for new antimicrobial agents could significantly impact drug discovery programs targeting various infectious diseases.
Q & A
What are the optimized synthetic protocols for N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves condensation of 5-nitrofuran-2-carbaldehyde with benzohydrazide under reflux in ethanol or methanol. Key parameters include:
- Temperature: Reflux (~78°C for ethanol) ensures complete imine bond formation .
- Solvent Choice: Polar protic solvents (e.g., ethanol) enhance solubility and reaction kinetics .
- Catalysts: Acidic conditions (e.g., glacial acetic acid) catalyze the hydrazone formation .
- Purification: Column chromatography or recrystallization from ethanol/DMSO mixtures improves purity (>95%) .
Yield optimization (up to 90%) requires stoichiometric control and inert atmospheres to prevent oxidation .
How can researchers confirm the E-configuration and molecular geometry of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis reveals the E-configuration via C=N bond lengths (1.26–1.29 Å) and torsion angles. Hydrogen-bonding networks (e.g., O–H⋯N) stabilize the planar structure .
- NMR Spectroscopy: The imine proton (CH=N) appears as a singlet at δ ~8.6 ppm in DMSO-d₆, with NOESY confirming the absence of Z-isomer signals .
- IR Spectroscopy: Stretching vibrations at ~1605 cm⁻¹ (C=N) and ~1639 cm⁻¹ (C=O) validate hydrazone formation .
What advanced techniques are recommended for analyzing the compound's interactions with biological targets, such as proteins or enzymes?
Methodological Answer:
- Multi-Spectroscopic Approaches: UV-Vis and fluorescence titration quantify binding constants (e.g., with bovine serum albumin) by monitoring spectral shifts .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Molecular Docking: Software like AutoDock Vina predicts binding modes to targets (e.g., VEGF for anticancer activity) using crystal structure data (PDB ID: 1MZK) .
- Deuterated Isotopes (e.g., Nifuroxazide-[d₄]): Track metabolic pathways via LC-MS to identify oxidative/hydrolytic products .
How should contradictions in biological activity data across different studies be addressed methodologically?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
- Purity Verification: HPLC (>98% purity) ensures activity discrepancies are not due to impurities .
- Mechanistic Studies: Compare ROS scavenging (antioxidant assays) vs. apoptosis induction (caspase-3 activation) to clarify dual activities .
- Structural Analogues: Test derivatives (e.g., bromine-substituted variants) to isolate functional group contributions .
What computational approaches are suitable for predicting the reactivity and stability of this hydrazide derivative?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to predict solubility and aggregation tendencies .
- QSPR Models: Correlate substituent effects (e.g., nitro group position) with logP values to forecast bioavailability .
What are the critical considerations in designing experiments to evaluate the compound's antioxidant or anticancer properties?
Methodological Answer:
- Antioxidant Assays:
- Anticancer Screening:
- Cell Viability (MTT Assay): Prioritize cell lines with high VEGF expression (e.g., HCT116) due to the compound's anti-angiogenic potential .
- Apoptosis Markers: Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) .
How do intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the compound's crystallographic packing and solubility?
Methodological Answer:
- Hydrogen Bonding: In the crystal lattice, O–H⋯N and N–H⋯O bonds form infinite chains (e.g., Pbca space group), reducing solubility in non-polar solvents .
- π-π Stacking: Parallel-displaced interactions between benzohydrazide and nitrofuran rings (3.8–4.2 Å spacing) enhance thermal stability (Tₘ > 200°C) .
- Solubility Modulation: Introduce sulfonyl or alkyl groups to disrupt packing, improving DMSO/water miscibility for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
